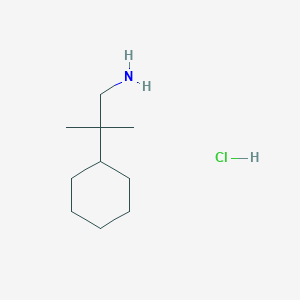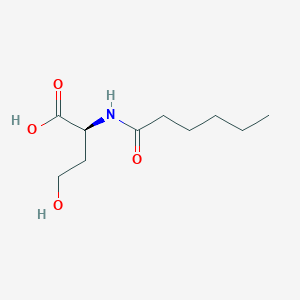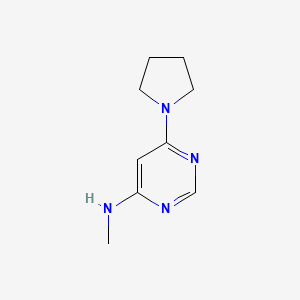![molecular formula C17H21ClN2O2 B1372006 2-[4-(2-aminoethyl)phenoxy]-N-(4-methylphenyl)acetamide hydrochloride CAS No. 1197980-23-6](/img/structure/B1372006.png)
2-[4-(2-aminoethyl)phenoxy]-N-(4-methylphenyl)acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[4-(2-aminoethyl)phenoxy]-N-(4-methylphenyl)acetamide hydrochloride” is a chemical compound with the molecular formula C17H21ClN2O2 . It has a molecular weight of 320.81 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H20N2O2.ClH/c1-13-2-6-15(7-3-13)19-17(20)12-21-16-8-4-14(5-9-16)10-11-18;/h2-9H,10-12,18H2,1H3,(H,19,20);1H .Physical And Chemical Properties Analysis
This compound is a powder . Other physical and chemical properties like boiling point, storage conditions, etc., are not specified in the search results.Scientific Research Applications
Synthesis Processes : The chemical "2-[4-(2-aminoethyl)phenoxy]-N-(4-methylphenyl)acetamide hydrochloride" has been involved in various synthesis processes. For example, compounds similar in structure were synthesized through complex processes involving base-catalyzed condensation, acetylation, methylation, and rearrangement reactions. These processes yielded novel compounds with potentially valuable properties (Teng Da-wei, 2011), (R. S. Begunov & A. Valyaeva, 2015).
Characterization of Novel Compounds : The synthesized compounds, including those structurally similar to "this compound," were characterized using techniques such as IR, NMR, mass spectrometry, and elemental analysis. These characterization processes are crucial for confirming the structure and purity of the synthesized compounds (S. Sahu et al., 2009).
Investigation of Molecular Interactions : Studies on molecules structurally similar to "this compound" have revealed insights into intra- and intermolecular hydrogen-bond formations. These studies contribute to a deeper understanding of the molecular behavior and potential reactivity of such compounds (T. Romero & Angela Margarita, 2008).
Chemoselective Acetylation : Chemoselective acetylation of aminophenol to yield compounds like N-(2-hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis, showcases the potential pharmaceutical relevance of these compounds. This process involves various acyl donors and parameters like agitation speed, solvent, and temperature, emphasizing the compound's role in medicinal chemistry (Deepali B Magadum & G. Yadav, 2018).
Safety and Hazards
properties
IUPAC Name |
2-[4-(2-aminoethyl)phenoxy]-N-(4-methylphenyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2.ClH/c1-13-2-6-15(7-3-13)19-17(20)12-21-16-8-4-14(5-9-16)10-11-18;/h2-9H,10-12,18H2,1H3,(H,19,20);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKUMWIDGOQDEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)CCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-2-iodopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1371928.png)









![4-(Benzo[d][1,3]dioxol-5-yl)-6-chloropyrimidine](/img/structure/B1371945.png)

